molecular formula C6H3ClFN3 B1373514 4-Azido-2-chloro-1-fluorobenzene CAS No. 85862-85-7

4-Azido-2-chloro-1-fluorobenzene

Cat. No.: B1373514
CAS No.: 85862-85-7
M. Wt: 171.56 g/mol
InChI Key: CPTIGEURUINHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-1-fluorobenzene, with sodium azide under appropriate reaction conditions . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for 4-Azido-2-chloro-1-fluorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-chloro-1-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: 2-chloro-1-fluoroaniline.

    Cycloaddition: 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 4-Azido-2-chloro-1-fluorobenzene primarily involves its reactivity as an azide compound. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry . This reaction is facilitated by copper(I) catalysts, which activate the azide and alkyne groups, leading to the formation of a stable triazole ring. The chloro and fluoro substituents on the benzene ring can also influence the reactivity and selectivity of the compound in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2-chloro-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chloro and fluoro groups on the benzene ring can influence the electronic properties and steric effects, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-azido-2-chloro-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTIGEURUINHDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=[N+]=[N-])Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azido-2-chloro-1-fluorobenzene
Reactant of Route 2
Reactant of Route 2
4-Azido-2-chloro-1-fluorobenzene
Reactant of Route 3
Reactant of Route 3
4-Azido-2-chloro-1-fluorobenzene
Reactant of Route 4
Reactant of Route 4
4-Azido-2-chloro-1-fluorobenzene
Reactant of Route 5
4-Azido-2-chloro-1-fluorobenzene
Reactant of Route 6
Reactant of Route 6
4-Azido-2-chloro-1-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.